molecular formula C17H16F4N4O B2751191 4-{4-[(4-Fluorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine CAS No. 1775544-36-9

4-{4-[(4-Fluorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine

Cat. No. B2751191
M. Wt: 368.336
InChI Key: PBSXALGUNCISCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-{4-[(4-Fluorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine” is a type of triazole-pyrimidine hybrid . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This has led to studies on the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell models .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved charging a 50 mL round bottom flask with substituted alkyne (S5 and U5) (0.68 mmol) and substituted azide10(a-f) (0.68 mol) in tetrahydrofolate (THF, 20 ml) .


Molecular Structure Analysis

The molecular structure of this compound was characterized using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of substituted alkyne (S5 and U5) with substituted azide10(a-f) in tetrahydrofolate (THF) .

Scientific Research Applications

Antineoplastic Applications

The compound , closely related to flumatinib, has been studied for its potential in treating chronic myelogenous leukemia (CML). Flumatinib, an antineoplastic tyrosine kinase inhibitor, is in Phase I clinical trials in China for CML treatment. The study focused on identifying flumatinib metabolites in CML patients to determine its main metabolic pathways in humans after oral administration. This research provides insights into the compound's metabolism, including processes like N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, crucial for developing effective cancer treatments (Gong, Chen, Deng, & Zhong, 2010).

Analgesic and Antagonistic Properties

Another study focused on developing antagonists for the vanilloid 1 receptor (VR1 or TRPV1), integral in pain perception. A series of piperazinylpyrimidine analogs were synthesized, leading to the discovery of a potent TRPV1 antagonist with improved physicochemical and pharmacokinetic properties. This research contributes to the development of new treatments for chronic pain, highlighting the compound's potential in this area (Wang et al., 2007).

Antibacterial Activity

The compound's derivatives have shown significant antibacterial activity. For instance, a study on the synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones reported their screening for antibacterial properties. This research is crucial in exploring new avenues for treating bacterial infections, particularly with increasing antibiotic resistance (Solankee & Patel, 2004).

Antimicrobial and Antiviral Applications

Synthesis of dithiocarbamate derivatives bearing thiazole/benzothiazole rings and their testing against various microorganisms, including highly antimicrobial active compounds, highlights the potential of the compound in developing new antimicrobial agents (Yurttaş et al., 2016). Additionally, urea/thiourea derivatives of the compound were studied for their anti-tobacco mosaic virus (TMV) properties, showing significant inhibitory activities against TMV (Nagalakshmamma et al., 2020).

Neurotransmitter Receptor Imaging

Studies on PET imaging, such as the one involving [18F]Mefway, a derivative of the compound, have been conducted to quantify 5-HT1A receptors in human subjects. This research is significant for understanding serotonin neurotransmission and has applications in diagnosing and treating neuropsychiatric disorders (Choi et al., 2015).

Herbicidal and Anti-inflammatory Applications

The compound's derivatives have been explored for herbicidal activities. For example, the synthesis of dimethoxypyrimidines and their evaluation as novel herbicides suggest potential agricultural applications (Nezu, Miyazaki, Sugiyama, & Kajiwara, 1996). In another study, derivatives were synthesized for potential use as anti-inflammatory and analgesic agents, indicating the compound's applicability in pain and inflammation management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

properties

IUPAC Name

2-(4-fluorophenyl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F4N4O/c18-13-3-1-12(2-4-13)9-16(26)25-7-5-24(6-8-25)15-10-14(17(19,20)21)22-11-23-15/h1-4,10-11H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSXALGUNCISCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{4-[(4-Fluorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine

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